molecular formula C17H17FN4O3S B2377657 2-[(2-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251698-43-7

2-[(2-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2377657
CAS No.: 1251698-43-7
M. Wt: 376.41
InChI Key: YFHPALDQMZSSEE-UHFFFAOYSA-N
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Description

2-[(2-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by the presence of a fluorobenzyl group, a pyrrolidinylsulfonyl group, and a triazolopyridine core

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.

Mode of Action

Compounds with similar structures have been found to inhibit cdk2, thereby affecting cell cycle progression . The compound likely interacts with its target, leading to changes in the target’s function or activity.

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines . The inhibition of CDK2 can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .

Preparation Methods

The synthesis of 2-[(2-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-fluorobenzyl chloride with pyrrolidine to form 2-(2-fluorobenzyl)pyrrolidine. This intermediate is then subjected to sulfonylation using sulfonyl chloride to yield 2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)pyridine. Finally, the triazole ring is introduced through a cyclization reaction with appropriate reagents and conditions .

Chemical Reactions Analysis

2-[(2-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar compounds to 2-[(2-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one include other triazolopyridine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c18-15-6-2-1-5-13(15)11-22-17(23)21-12-14(7-8-16(21)19-22)26(24,25)20-9-3-4-10-20/h1-2,5-8,12H,3-4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHPALDQMZSSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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